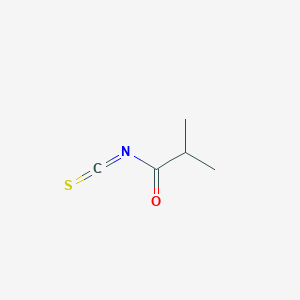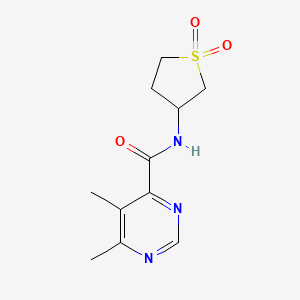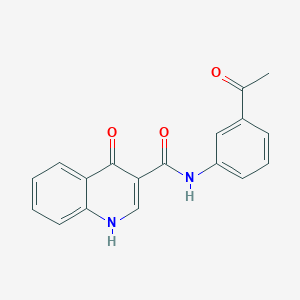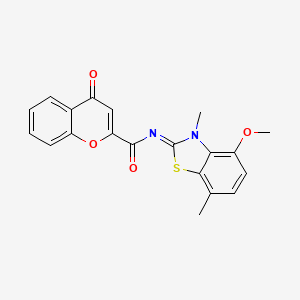
2-Methylpropanoyl isothiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isothiocyanates are compounds containing the -N=C=S group and are known for their diverse applications in organic synthesis and medicinal chemistry. They participate in various chemical reactions, forming a wide range of heterocyclic systems with anticipated biological activities.
Synthesis Analysis
Isothiocyanates, including structures similar to 2-Methylpropanoyl isothiocyanate, can be synthesized through reactions involving isothiocyanate with different nucleophilic reagents, leading to the formation of heterocyclic systems such as triazolines, thiadiazolidines, and quinazolines (Hemdan, 2010).
Molecular Structure Analysis
The crystal structures of isothiocyanate derivatives have been studied to understand their reactivity and molecular interactions. For example, the crystal structure of certain isothiocyanate adducts reveals the influence of substituents on molecular conformation and reactivity (Ibata, H. Nakano, & H. Tamura, 1992).
Chemical Reactions and Properties
Isothiocyanates participate in 1,3-dipolar cycloaddition reactions, indicating their versatility in forming various cycloadducts. These reactions often proceed via the C=N double bond of isothiocyanate, leading to complex molecular structures (Ibata, H. Nakano, & H. Tamura, 1992).
Physical Properties Analysis
The analysis of self-assembled monolayers (SAMs) on gold derived from 2-alkyl-2-methylpropane-1,3-dithiols, related to the structural motif of 2-Methylpropanoyl isothiocyanate, demonstrates the impact of alkyl chain length on monolayer properties, offering insights into the physical aspects of isothiocyanate derivatives (Park, Smith, & Lee, 2004).
Chemical Properties Analysis
Isothiocyanates are reactive towards nucleophiles, leading to various addition and cyclization reactions. These reactions are fundamental to synthesizing a broad array of heterocyclic compounds with potential biological activities, demonstrating the chemical versatility of isothiocyanate compounds (Hemdan, 2010).
科学的研究の応用
Antimicrobial and Tuberculostatic Activities
Isothiocyanate derivatives, synthesized from reactions with nucleophilic reagents, have been explored for their potential antimicrobial properties. For instance, heterocyclic systems derived from isothiocyanates demonstrated antimicrobial activity, suggesting their potential application in the development of new antimicrobial agents (Hemdan, 2010). Similarly, derivatives of 1,1-bis-methylthio-2-nitro-ethene showed tuberculostatic activity in vitro, highlighting their potential in tuberculosis treatment research (Foks et al., 2005).
Biofumigation and Soilborne Pest Management
Isothiocyanates from Brassica green manures are utilized in biofumigation, leveraging their chemical similarity to synthetic fumigants like methyl isothiocyanate. This application underscores the potential of isothiocyanates in managing soilborne pests and diseases, offering a natural alternative to chemical fumigants and contributing to sustainable agricultural practices (Matthiessen & Kirkegaard, 2006).
Activation of Antioxidant Pathways
Research has shown that isothiocyanates, such as allyl, butyl, and phenylethyl isothiocyanate, can activate Nrf2 in cultured fibroblasts. This activation leads to increased expression of phase 2 and antioxidant enzymes, suggesting a role for isothiocyanates in enhancing cellular defense mechanisms against oxidative stress (Ernst et al., 2011).
Disease Prevention and Therapeutic Effects
Isothiocyanates from cruciferous vegetables have been extensively studied for their disease preventive and therapeutic effects. Clinical trials employing isothiocyanates have explored their efficacy against a range of diseases, including cancer and autism, suggesting their potential incorporation into disease mitigation strategies (Palliyaguru et al., 2018).
Chemical Synthesis and Characterization
Isothiocyanate derivatives have been synthesized and characterized for their reactivity and potential applications in chemical synthesis. For example, amino acid derivatives of benzoyl isothiocyanate have been explored for their crystal structures and theoretical reactivity, contributing to our understanding of these compounds at a molecular level (Odame et al., 2015).
作用機序
Target of Action
Isothiocyanates, including 2-Methylpropanoyl isothiocyanate, govern many intracellular targets . These targets include cytochrome P 450 (CYP) enzymes , proteins involved in antioxidant response , tumorigenesis , apoptosis , cell cycle , and metastasis . Isothiocyanates have been shown to inhibit the growth of several types of cultured human cancer cells .
Mode of Action
Isothiocyanates interact with their targets and cause a variety of changes. For instance, they have been shown to decrease Akt phosphorylation , a key protein in cell survival signaling . This interaction inhibits the Akt pathway, which plays a crucial role in cell survival and growth .
Biochemical Pathways
Isothiocyanates can modulate a large number of cancer-related targets or pathways. These include inhibition of CYP enzymes , induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators , induction of apoptosis , inhibition of nuclear factor kappa B (NF-ĸB) , inhibition of macrophage migration inhibitory factor (MIF) , inhibition of microtubule polymerization , inhibition of metastasis , and other pathways involved in chemoprevention .
Pharmacokinetics
They are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation .
Result of Action
The molecular and cellular effects of isothiocyanates’ action are diverse. They have been shown to induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells . They also increase reactive oxygen species (ROS) generation and cause GSH depletion .
Action Environment
The action, efficacy, and stability of isothiocyanates can be influenced by various environmental factors. For instance, the synthesis of isothiocyanates has been carried out under the protection of nitrogen and mild conditions . .
特性
IUPAC Name |
2-methylpropanoyl isothiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-4(2)5(7)6-3-8/h4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQHWLLLJQDSFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpropanoyl isothiocyanate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylethanesulfonamide](/img/structure/B2495424.png)
![N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2495425.png)
![4-{[trans-4-Fluorooxolan-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2495426.png)
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2495427.png)
![8-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one](/img/structure/B2495429.png)


![3-methyl-N-(5-methylpyridin-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2495433.png)

